molecular formula C20H21N5O3 B2583242 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034575-93-2

3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2583242
CAS No.: 2034575-93-2
M. Wt: 379.42
InChI Key: UEUBUFKYVJFFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. Pyrimidin-2-yloxy groups can be attached to the piperidine ring through etherification reactions.

    Linking the Quinazolinone and Piperidine Moieties: The final step involves linking the quinazolinone core with the piperidine ring through a propyl chain. This can be achieved using alkylation reactions where the quinazolinone derivative is reacted with a suitable propylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted derivatives at the pyrimidin-2-yloxy group.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. This specific compound could be investigated for similar properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The piperidine and pyrimidin-2-yloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-oxo-3-(3-(pyridin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-2(1H)-one: Similar structure but with a different position of the carbonyl group on the quinazolinone core.

Uniqueness

The presence of the pyrimidin-2-yloxy group in 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one distinguishes it from other quinazolinone derivatives. This group can enhance the compound’s ability to interact with specific biological targets, potentially leading to unique biological activities.

Properties

IUPAC Name

3-[3-oxo-3-(3-pyrimidin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(8-12-25-14-23-17-7-2-1-6-16(17)19(25)27)24-11-3-5-15(13-24)28-20-21-9-4-10-22-20/h1-2,4,6-7,9-10,14-15H,3,5,8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUBUFKYVJFFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.